molecular formula C17H24N2O6 B3146904 Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 61040-22-0

Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B3146904
CAS No.: 61040-22-0
M. Wt: 352.4 g/mol
InChI Key: FLUZWIRUXDMVNJ-ZDUSSCGKSA-N
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Description

Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as (S)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, is a complex organic compound. The tert-butyl group and the benzyloxy carbonyl group are known to have unique reactivity patterns and are used in various chemical transformations .

Mode of Action

The compound contains ester groups, which are known to undergo reactions such as fischer esterification . In this reaction, an ester is formed when a carboxylic acid is treated with an alcohol and an acid catalyst . This reaction is an equilibrium, and the alcohol is generally used as a solvent, so it is present in large excess .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that esters, such as those present in this compound, can undergo hydrolysis, which can affect their bioavailability .

Result of Action

The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of reactions involving this compound . For example, the Fischer Esterification reaction is an equilibrium reaction, and its direction can be influenced by the concentration of reactants, temperature, and the presence of a catalyst .

Biological Activity

Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known by its CAS number 1296138-83-4, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis pathways, and biological effects based on extensive literature review.

Molecular Characteristics

  • Molecular Formula : C24H33N3O8
  • Molecular Weight : 491.54 g/mol
  • Purity : >98%
  • Structural Features :
    • Contains benzyloxy and tert-butoxycarbonyl groups which enhance its stability and solubility.
    • The presence of amino acid derivatives contributes to its biological activity.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) as protecting groups to prevent premature reactions during synthesis.
  • Coupling Reactions : Employing coupling agents to link amino acids with the desired carbon skeleton.
  • Deprotection : Removing protective groups under mild acidic or basic conditions to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on metal chelators revealed that certain derivatives can induce oxidative stress in cancer cells, leading to apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), selectively targeting malignant cells while sparing normal cells .

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. For example, studies have highlighted the inhibition of nitric oxide synthases (NOS), which are critical in tumor biology . The inhibition of these enzymes can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structural motifs have been documented to exhibit activity against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on melanoma cell lines.
    • Methodology : Treatment with varying concentrations of the compound followed by assessment of cell viability using MTT assays.
    • Results : Significant reduction in cell viability at micromolar concentrations, indicating strong anticancer activity.
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibition of NOS enzymes.
    • Methodology : Enzyme assays were conducted to measure the activity before and after treatment with the compound.
    • Results : Notable decrease in enzyme activity was observed, supporting its role as a potential therapeutic agent in cancer treatment.

Data Tables

PropertyValue
CAS Number1296138-83-4
Molecular Weight491.54 g/mol
Purity>98%
Anticancer IC50<10 µM
NOS Inhibition % at 50 µM75%

Q & A

Q. What are the optimal strategies for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups during the synthesis of this compound?

Basic Research Question
The sequential introduction of Cbz and Boc groups requires precise control of reaction conditions to avoid premature deprotection or side reactions.

  • Methodology :
    • Boc Protection : React the primary amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) at 0–25°C. This step is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
    • Cbz Protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions (pH 8–9) in a biphasic system (water/dioxane) to protect the secondary amine. Monitor pH to prevent hydrolysis of the methyl ester .
  • Critical Considerations :
    • Order of protection (Boc first, Cbz second) avoids steric hindrance.
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers mitigate racemization during the synthesis of this chiral amino acid derivative?

Advanced Research Question
Racemization is a key challenge in preserving the (2S) stereochemistry.

  • Methodological Solutions :
    • Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at –20°C to 0°C to minimize epimerization .
    • Coupling Reagents : Use non-basic reagents like HATU or HOAt instead of DCC/DMAP to reduce base-induced racemization .
    • Analytical Monitoring : Employ chiral HPLC or capillary electrophoresis to track enantiomeric excess (ee) at each step .
  • Data Insight :
    • In a scaled synthesis (1 mmol), maintaining reaction temperatures below 25°C preserved >98% ee .

Q. What spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound?

Basic Research Question

  • 1H and 13C NMR :
    • Key signals:
  • Boc group: tert-butyl protons at ~1.4 ppm (singlet) .
  • Cbz group: Benzyl aromatic protons at 7.3–7.5 ppm (multiplet) .
  • Methyl ester: Singlet at ~3.6 ppm .
    • NOESY/ROESY : Detect spatial proximity between the β-proton (3.3 ppm) and Boc group to confirm (2S) configuration .
  • IR Spectroscopy :
    • Confirm C=O stretches for ester (1740 cm⁻¹), Boc (1680 cm⁻¹), and Cbz (1705 cm⁻¹) .

Q. How does the dual-protection strategy (Boc/Cbz) influence this compound’s utility in enzyme inhibition studies?

Advanced Research Question
The Boc and Cbz groups enable selective deprotection for functionalization in bioactive molecules.

  • Case Study :
    • SARS-CoV-2 Main Protease (Mpro) : Similar Boc/Cbz-protected intermediates were used to design inhibitors by selectively removing Boc under mild acidic conditions (e.g., TFA/DCM), leaving Cbz intact for further coupling .
    • Cathepsin L Inhibition : The Cbz group’s lipophilicity enhances membrane permeability, while Boc stabilizes the amino group during cellular uptake .
  • Experimental Design :
    • Deprotect Boc with 4M HCl/dioxane (1h, 0°C), then conjugate pharmacophores (e.g., pyridinyl groups) to the free amine .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

Basic Research Question

  • Major Impurities :

    ImpuritySourceResolution
    Di-Boc byproduct Overprotection of aminesOptimize Boc₂O stoichiometry (1.1 eq)
    Hydrolysis products Ester cleavage under basic conditionsUse anhydrous solvents and avoid prolonged exposure to H₂O
    Racemized enantiomer High-temperature couplingReplace DCC with EDCI/HOAt
  • Purification :

    • Flash chromatography (hexane/EtOAc gradient) resolves Boc/Cbz intermediates .
    • Recrystallization from EtOAc/hexane improves purity to >99% .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Advanced Research Question

  • Key Challenges :
    • Solvent Volume : Scaling from 1 mmol to 100 mmol increases THF usage; switch to cost-effective solvents like MTBE .
    • Exothermic Reactions : Boc protection with Boc₂O releases CO₂; use jacketed reactors with controlled cooling .
    • Yield Drop : From 60% (1 mmol) to 45% (100 mmol) due to steric effects; optimize stirring efficiency and reagent addition rates .
  • Process Optimization :
    • Replace Na₂SO₄ (drying agent) with molecular sieves for large-scale reactions .

Q. How is this compound utilized in studying structure-activity relationships (SAR) for peptide-based therapeutics?

Advanced Research Question

  • SAR Applications :
    • Backbone Modifications : Replace the methyl ester with ethyl or tert-butyl esters to assess hydrolysis resistance .
    • Protecting Group Swaps : Substitute Cbz with Fmoc to compare stability under basic conditions .
  • Case Study :
    • In β-sheet-promoting peptides, the Boc group’s bulkiness was shown to hinder aggregation in Alzheimer’s disease models .

Q. What computational methods support the design of derivatives based on this compound?

Advanced Research Question

  • In Silico Tools :
    • Molecular Docking (AutoDock Vina) : Predict binding affinity of deprotected analogs to targets like Mpro (PDB: 6LU7) .
    • DFT Calculations (Gaussian) : Optimize geometry to assess steric clashes between Boc/Cbz and active-site residues .
  • Data Output :
    • A derivative with a pyrrolidin-3-yl group showed 10-fold higher binding energy than the parent compound .

Q. How do researchers validate the stability of this compound under physiological conditions?

Basic Research Question

  • Stability Assays :
    • pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via LC-MS .
    • Plasma Stability : Expose to human plasma (1h, 37°C); quantify intact compound using UPLC .
  • Results :
    • Boc group remains stable at pH >4, while Cbz hydrolyzes in plasma (t₁/₂ = 30 min) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

  • SPPS Workflow :
    • Resin Loading : Couple via the methyl ester using DIC/HOBt in DMF .
    • Deprotection : Remove Boc with TFA (95% purity) while retaining Cbz for subsequent couplings .
  • Case Study :
    • Used in SPPS to synthesize a 15-mer peptide with 85% crude purity after cleavage .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZWIRUXDMVNJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Reactant of Route 6
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Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate

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